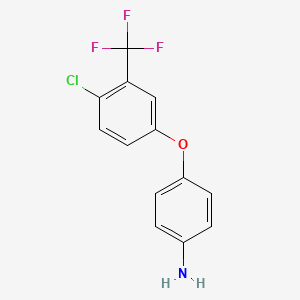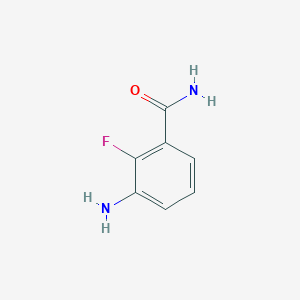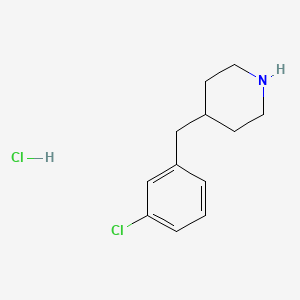
2,3-Bis(4-chlorophenyl)butane-2,3-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of dienes or dienophiles with various reagents. For instance, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine yields 2,3-bis(diphenylphosphinyl)-1,3-butadiene, which is a compound with a similar backbone to the title compound . Another related synthesis describes the conversion of 2,3-bis(diphenylphosphinoyl)-1,3-butadiene into its dibromo- and dichloro derivatives, followed by reduction and dehalogenation to afford bis(diphenylphosphino)butadiene . These methods could potentially be adapted for the synthesis of 2,3-Bis(4-chlorophenyl)butane-2,3-diamine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to the title compound has been elucidated using various spectroscopic techniques. For example, the structure of a related compound, N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine, was determined by single-crystal X-ray diffraction, revealing a chiral furanone and cyclohexane ring system . This suggests that the title compound may also exhibit interesting stereochemical properties, which could be confirmed by similar structural characterization methods.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to 2,3-Bis(4-chlorophenyl)butane-2,3-diamine has been explored in the context of forming metal complexes. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine forms complexes with Cu(II), Co(II), and Ni(II) . This indicates that the title compound may also have the potential to act as a ligand in coordination chemistry, forming complexes with various metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide a basis for inferring those of 2,3-Bis(4-chlorophenyl)butane-2,3-diamine. For example, the molecular structure of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione shows C—Cl...Cl type I interactions in the crystal, which could suggest similar solid-state interactions for the title compound . Additionally, the electrochemical properties of metal complexes derived from related ligands have been studied, indicating that the title compound may also exhibit interesting electrochemical behavior .
Applications De Recherche Scientifique
Synthesis and Polymer Research
Synthesis of Stereoregular Polyamides : A study by Bou, Iribarren, and Muñoz-Guerra (1994) investigated the synthesis of stereoregular polyamides using a diamine, closely related to 2,3-bis(4-chlorophenyl)butane-2,3-diamine, derived from L-tartaric acid. These polyamides exhibited moderate optical activity and a pronounced affinity to water (Bou, Iribarren, & Muñoz-Guerra, 1994).
Aromatic Polyamides Synthesis : Yang and Chen (1993) synthesized novel aromatic polyamides (aramids) using a diamine similar to 2,3-bis(4-chlorophenyl)butane-2,3-diamine. These polymers showed solubility in a range of solvents and were used to create transparent, flexible films (Yang & Chen, 1993).
Chiral Compound Synthesis and Catalysis
- Chiral 1,2-Diamine Ligand Synthesis : Cho, Nayab, and Jeong (2019) developed an efficient method to synthesize a chiral 1,2-diamine ligand from 2,3-bis(4-chlorophenyl)butane-2,3-diamine, which was used in asymmetric Henry reaction with high enantioselectivity (Cho, Nayab, & Jeong, 2019).
Material Science and Engineering
Fluorinated Poly(Etherimide)s Synthesis : Larhrafi et al. (2000) explored the polymerization of 2,3-bis(perfluoroalkylmethyl) butane-1,4 diamine, a derivative of 2,3-bis(4-chlorophenyl)butane-2,3-diamine, leading to the development of new series of fluorinated poly(etherimide)s (Larhrafi et al., 2000).
Novel Fluorinated Polyimides : Yin et al. (2005) synthesized new fluorine-containing polyimides using a diamine similar to 2,3-bis(4-chlorophenyl)butane-2,3-diamine. These polymers exhibited excellent thermal stability and outstanding mechanical properties (Yin et al., 2005).
Photophysical Studies
- Photoinduced Electron Transfer Studies : Zhang et al. (1998) conducted a study on photoinduced electron transfer retropinacol reaction using compounds structurally related to 2,3-bis(4-chlorophenyl)butane-2,3-diamine. They observed high yields in specific chemical transformations under UV irradiation (Zhang et al., 1998).
Crystallography and Polymorphism
- Polymorphism in Bis-Hydrazone Compounds : Dwivedi and Das (2018) described the polymorphism of compounds including one similar to 2,3-bis(4-chlorophenyl)butane-2,3-diamine. They observed different polymorphic forms and conformational changes in crystal structures (Dwivedi & Das, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-bis(4-chlorophenyl)butane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRJAHOWKXOLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C)(C2=CC=C(C=C2)Cl)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




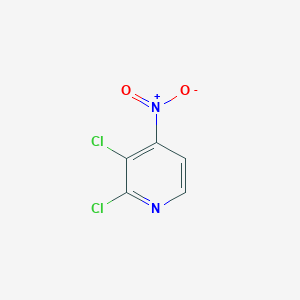


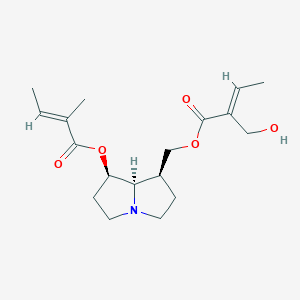


![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)
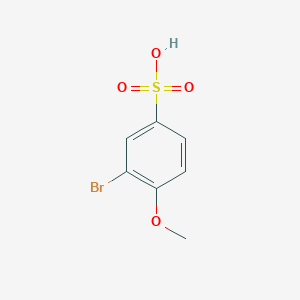
![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)
![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)
